Bstfa-tmcs

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

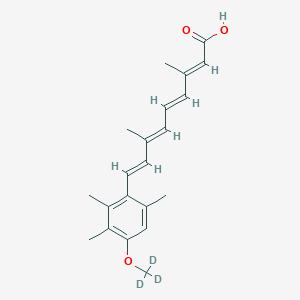

BSTFA-TMCS is a preferred reagent for the trimethylsilylation of various compounds such as alcohols, alkaloids, amines, biogenic amines, carboxylic acids, phenols, and steroids . It is often used in place of BSA as the reaction products are more volatile .

Synthesis Analysis

In a study, the metabolite extraction and identification protocol was optimized for human plasma metabolites using gas chromatography–mass spectrometry (GC–MS). The response of different sample preparation techniques with several extraction solvents was compared, coupled with BSTFA-TMCS as a derivatizing reagent . The study concluded that extraction of metabolites using methanol/methanol/water and 50 min silylation at 70 °C with N-methyl-N-(trimethylsilyl) trifluoroacetamide with 1% trimethylchlorosilane is an efficient combination for proper derivatization and identification of metabolites .

Molecular Structure Analysis

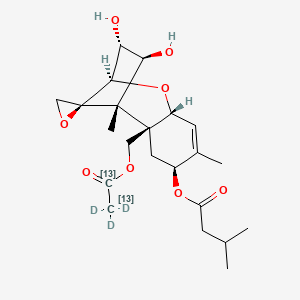

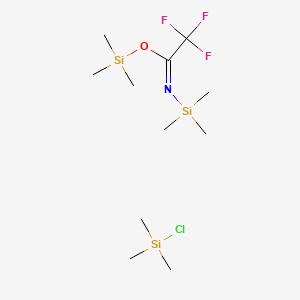

BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) readily silylates a wide range of non-sterically hindered functional groups . TMCS (trimethylchlorosilane) is a silylation catalyst, rarely used alone in analytical applications but typically mixed with other silylation reagents to increase their reactivity .

Chemical Reactions Analysis

BSTFA-TMCS is used for the trimethylsilylation of various compounds. This process involves a reaction that adds a trimethylsilyl (TMS) functional group to the compound . The ease of derivatization of various functional groups for a given silylating reagent follows this order: alcohol > phenol > carboxylic acid > amine > amide .

Physical And Chemical Properties Analysis

BSTFA-TMCS is a versatile reagent that reacts rapidly and more completely than BSA . TMS derivatives are thermally stable but more susceptible to hydrolysis than their parent compounds . BSTFA-TMCS has good solvent properties and can function as a silylation reagent without additional solvents .

Scientific Research Applications

Chromatography and Mass Spectrometry

Bstfa-tmcs is used as a silylation reagent in chromatography and mass spectrometry . It is particularly useful for analytes that are difficult to silylate. This catalyzed formulation is stronger than BSTFA alone, making it ideal for derivatizing compounds such as fatty acid amides and slightly hindered hydroxyls for GC analysis .

Metabolomic Profiling

Bstfa-tmcs is used in the metabolomic profiling of human plasma using gas chromatography–mass spectrometry (GC–MS) . It is used in the extraction of metabolites and the silylation process, which is crucial for the identification of metabolites .

Analysis of Estrogenic Compounds

Bstfa-tmcs may be used as a derivatizing agent in the analysis of estrogenic compounds in water samples using gas chromatography coupled to mass spectrometry (GC-MS) .

Quantification of α-Pyrrolidinovalerophenone

Bstfa-tmcs is used in the quantification of α-pyrrolidinovalerophenone (α-PVP) and its metabolites in urine samples using gas chromatography coupled to mass spectrometry (GC-MS) .

Analysis of Bisphenol A

Bstfa-tmcs is used in the derivatization of water during the determination of trace levels of bisphenol A from plastic water containers, using solid-phase microextraction (SPME) coupled with GC-MS .

Analysis of Fatty Acid Amides

Bstfa-tmcs is excellent for derivatizing fatty acid amides , slightly hindered hydroxyls, and other compounds .

Safety And Hazards

Future Directions

properties

IUPAC Name |

chloro(trimethyl)silane;trimethylsilyl (1E)-2,2,2-trifluoro-N-trimethylsilylethanimidate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18F3NOSi2.C3H9ClSi/c1-14(2,3)12-7(8(9,10)11)13-15(4,5)6;1-5(2,3)4/h1-6H3;1-3H3/b12-7+; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNENVUOGWFDQAI-RRAJOLSVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)N=C(C(F)(F)F)O[Si](C)(C)C.C[Si](C)(C)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[Si](C)(C)/N=C(\C(F)(F)F)/O[Si](C)(C)C.C[Si](C)(C)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H27ClF3NOSi3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bstfa-tmcs | |

Q & A

Q1: What is the purpose of using BSTFA-TMCS in these research papers?

A1: BSTFA-TMCS is used to derivatize polar analytes in various matrices (food products, animal tissues, biological samples, etc.). Derivatization converts these polar compounds into more volatile and thermally stable derivatives suitable for GC-MS analysis [1-28].

Q2: How does BSTFA-TMCS derivatize target compounds?

A2: BSTFA-TMCS introduces a trimethylsilyl (TMS) group to the target analyte, replacing active hydrogens (e.g., in -OH, -NH2, -COOH groups). This process improves volatility and thermal stability, crucial for successful GC separation and MS detection [1-28].

Q3: Why is GC-MS chosen as the analytical technique in these studies?

A3: GC-MS offers high sensitivity, selectivity, and the ability to identify and quantify multiple analytes simultaneously. This makes it suitable for analyzing trace levels of compounds in complex matrices, as demonstrated in the studies on food safety, environmental monitoring, and biological samples [1-28].

Q4: What specific applications of BSTFA-TMCS are highlighted in the research papers?

A4: The papers demonstrate BSTFA-TMCS use in:

- Food Safety: Detecting residues of veterinary drugs like β-agonists and chloramphenicol in animal tissues and food products [, , , , , , , , , ]. Analyzing melamine contamination in milk and milk products [, ]. Quantifying bisphenol A in candy packaging materials [, ].

- Environmental Monitoring: Determining hydroxylated polychlorinated biphenyls in mouse tissues and blood [, ]. Measuring alkylphenol and alkylphenol ethoxylates in water []. Quantifying tetrabromobisphenol A in electronics []. Analyzing carboxylic acids in particulate matter from crop straw burning [].

- Health and Disease Diagnosis: Quantifying biomarkers like methylmalonic acid in human serum [, , ] and succinylacetone in urine for diagnosing tyrosinemia []. Identifying urinary markers for ornithine transcarbamylase deficiency [, ]. Measuring drug levels in biological samples (e.g., methadone and its metabolites in hair []; ginkoglide B in rat plasma []). Studying the metabolites of Lactobacillus paracasei during fermentation []. Investigating the urine metabolome of rats with bladder cancer [].

Q5: What are the key considerations when developing a GC-MS method using BSTFA-TMCS derivatization?

A5: Several factors are crucial:

- Derivatization conditions: Optimization of reaction time, temperature, and reagent volume to achieve complete derivatization and minimize byproduct formation [, , , , ].

- Choice of internal standard: Selecting an appropriate internal standard (e.g., deuterated analogs) for accurate quantification [, , , ].

Q6: What are the main advantages of using BSTFA-TMCS for GC-MS analysis?

A6: The major advantages include:

Q7: Are there any limitations associated with using BSTFA-TMCS?

A7: Potential limitations include:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,7-Ethano-3H-[1,2]dioxino[4,5-c]pyrazole, 3a,4,7,7a-tetrahydro-, (3a-alpha-,4-alpha-,7-alpha-,7a-](/img/no-structure.png)